

Paullone Targets in Neuronal Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: Paullone

Cat. No.: B027933

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Introduction

Paullones are a class of small molecule inhibitors belonging to the benzazepinone family, initially identified for their potent inhibition of cyclin-dependent kinases (CDKs). Subsequent research has revealed their significant activity against glycogen synthase kinase-3 β (GSK-3 β), establishing them as dual-specificity kinase inhibitors. In the context of neuronal cells, these targets are critically involved in a myriad of cellular processes, including cell cycle regulation, neuronal migration, cytoskeletal dynamics, and signal transduction. Dysregulation of CDK and GSK-3 β activity is implicated in the pathophysiology of numerous neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain, making **paullones** and their derivatives promising candidates for therapeutic development.

This technical guide provides a comprehensive overview of the primary molecular targets of **paullones** in neuronal cells. It summarizes key quantitative data, details relevant experimental protocols for target identification and validation, and visually represents the core signaling pathways modulated by these compounds.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of various **paullone** derivatives against their primary neuronal targets, CDKs and GSK-3 β , has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

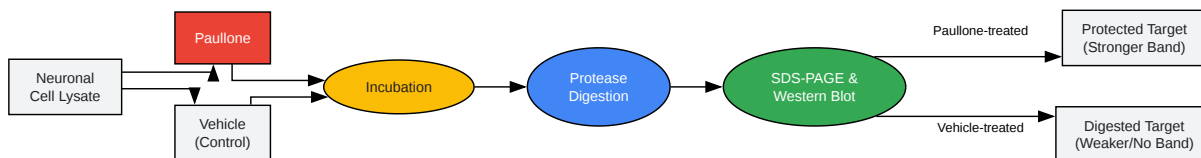
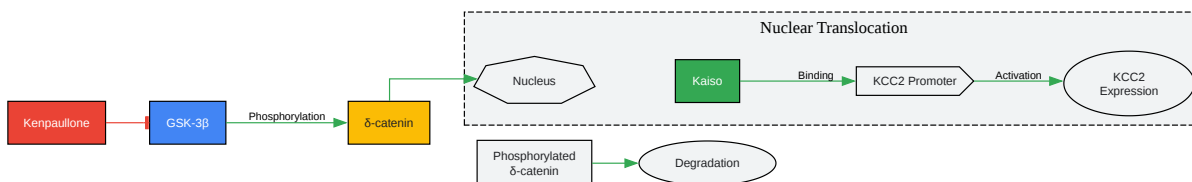
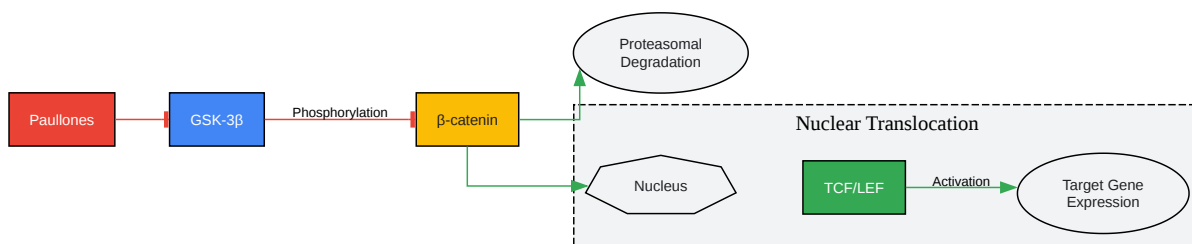
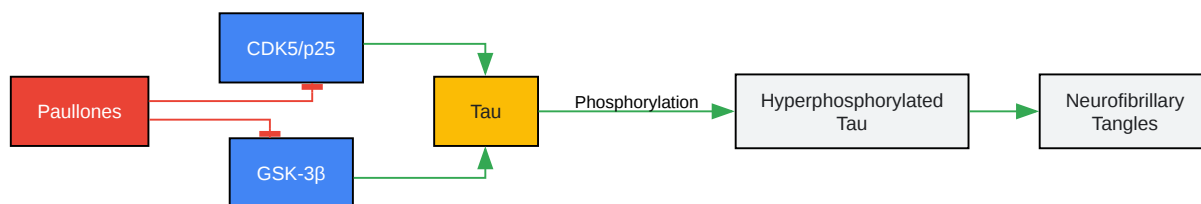
Paullone Derivative	Target Kinase	IC50 (nM)	Reference
Kenpaullone	CDK1/cyclin B	400	[1]
CDK2/cyclin A	680		
CDK5/p25	850		
GSK-3 β	230		
Alsterpaullone	CDK1/cyclin B	35	[2] [3]
CDK5/p25	40		
GSK-3 β	5		
9-Cyanopaullone	CDK1/cyclin B	150	
9-Nitropaullone	CDK1/cyclin B	35	

Core Signaling Pathways Modulated by Paullones in Neuronal Cells

Paullones exert their effects on neuronal function by modulating several critical signaling pathways. Their inhibitory action on CDK5 and GSK-3 β disrupts phosphorylation cascades that are central to both normal neuronal processes and pathological conditions.

Tau Hyperphosphorylation Pathway

In neurodegenerative diseases like Alzheimer's, the microtubule-associated protein tau becomes hyperphosphorylated, leading to the formation of neurofibrillary tangles and neuronal dysfunction. Both CDK5, activated by its regulatory subunit p25, and GSK-3 β are major kinases responsible for this pathological hyperphosphorylation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) **Paullones**, by inhibiting both CDK5/p25 and GSK-3 β , can reduce tau phosphorylation at multiple disease-relevant sites.[\[2\]](#)[\[3\]](#)



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